molecular formula C16H8O2S2 B1682309 Thioindigo CAS No. 522-75-8

Thioindigo

Cat. No. B1682309
CAS RN: 522-75-8
M. Wt: 296.4 g/mol
InChI Key: JOUDBUYBGJYFFP-FOCLMDBBSA-N
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Description

Thioindigo is an organosulfur compound used to dye polyester fabric . It is a synthetic dye related to the plant-derived dye indigo, replacing two NH groups with two sulfur atoms to create a shade of pink .


Synthesis Analysis

Thioindigo is generated by the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid . The resulting thioether cyclizes to 2-hydroxy thianaphthene, which is easily converted to thioindigo . Thioindigo immediately gave a red-violet solution when combined with Cp*2Cr, and the color changed to red-brown after one hour .


Molecular Structure Analysis

The interaction of thioindigo and the phyllosilicate clay sepiolite is investigated using density functional theory (DFT) and molecular orbital theory (MO) . The thioindigo molecule distorts from its planar structure, a behavior consistent with a color change .


Chemical Reactions Analysis

Reaction of decamethylchromocene (Cp* 2 Cr) with thioindigo (TI) yields a coordination complex {[TI-(μ 2-O), (μ-O)]CpCr} 2 ·C 6 H 14 (1) in which one Cp ligand in Cp* 2 Cr is substituted by TI .


Physical And Chemical Properties Analysis

Thioindigo has a molar mass of 296.36 g·mol −1, appears as a red solid, and has a melting point of 280 °C . It is insoluble in water but soluble in ethanol and xylene .

Scientific Research Applications

Computational Analysis and Material Interaction

Thioindigo's interaction with materials such as sepiolite, a phyllosilicate clay, has been explored through computational methods. Alvarado, Chianelli, and Arrowood (2012) used density functional theory (DFT) and molecular orbital theory (MO) to study this interaction, revealing that thioindigo molecules attach to tetrahedrally coordinated Al3+ cations via Van der Waals forces. This interaction leads to a distortion in the thioindigo molecule's structure, indicating a potential change in color, making it relevant in fields like pigment chemistry and material sciences (Alvarado et al., 2012).

Polymorphism in Thioindigo Films

The study of thioindigo's polymorphic behavior is crucial in understanding its applications in various fields, including functional materials. Rivalta et al. (2020) investigated the occurrence of α and β polymorphs of thioindigo under different growth conditions, discovering that these polymorphs often coexist, with the β polymorph predominant in the bulk phase and the α polymorph growing preferentially on substrates. This finding suggests potential applications in the fabrication of highly homogeneous and ordered films using methods like bar‐assisted meniscus shearing (BAMS) (Rivalta et al., 2020).

Spectroscopic Analyses and Optoelectronic Applications

Ibrahim et al. (2013) conducted a combined experimental and theoretical study on the molecular structure and vibrational frequencies of thioindigo, highlighting its potential applications in optoelectronic devices. The study found that the cis-isomer of thioindigo, with its high calculated dipole moment, is likely to interact more effectively with surrounding molecules compared to the trans-isomer, making it promising for use in such devices (Ibrahim et al., 2013).

Photocontrolled Binding and Liquid Membrane Transport

A novel thioindigo dye synthesized by Rahman, Shahjin, and Fukunishi (2014) showed reversible photochromic reaction and the capability to capture and transport different metal ions through a liquid membrane. The study emphasized the enhanced binding ability of this thioindigo derivative, indicating its potential applications in fields like chemical sensing and selective ion transport (Rahman, Shahjin, & Fukunishi, 2014).

Future Directions

Thioindigos are being studied for their potential in advanced applications in soft matter materials and biology-related research . They can be synthetically tailored for research on molecular machines and switches, studies of photoisomerization mechanisms, or in the generation of smart and addressable materials .

properties

IUPAC Name

(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDBUYBGJYFFP-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vat Red 41

CAS RN

522-75-8
Record name Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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